Lipophilicity (LogP) Differentiation Among Monochloromethylbenzonitrile Isomers
The 2-chloro-5-methyl isomer exhibits a predicted LogP of 2.68, which is 0.16 log units higher than the 2-chloro-4-methyl, 2-chloro-6-methyl, and 3-chloro-5-methyl isomers, all of which are reported at approximately 2.52 . This translates to an approximately 1.45-fold higher octanol–water partition coefficient, indicating meaningfully greater lipophilicity.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.68 |
| Comparator Or Baseline | 2-Chloro-4-methylbenzonitrile: LogP = 2.52; 2-Chloro-6-methylbenzonitrile: LogP = 2.52; 3-Chloro-5-methylbenzonitrile: LogP = 2.52 |
| Quantified Difference | ΔLogP ≈ +0.16 (target vs. regioisomeric comparators); ~1.45× higher partition coefficient |
| Conditions | Predicted LogP values sourced from ChemSrc and PubChem XLogP3-AA |
Why This Matters
Higher lipophilicity alters chromatographic retention, membrane permeability in cell-based assays, and extraction efficiency in work-up, which can affect downstream purification economics and biological readout reproducibility.
